Pphpc

Phospholipase A2 Amyloid-beta Alzheimer's disease

Researchers needing reproducible PLA2 activity measurements often encounter substrate-dependent variability. PPHPC (CAS 103625-33-8) is a calibrated fluorescent phosphatidylcholine that solves this with its defined excimer-to-monomer ratio (Ie/Im 12.30). Key outcomes: • Enables real-time PLA2 kinetics via pyrene monomer fluorescence increase upon cleavage. • Provides a zwitterionic control for studying charge-dependent membrane-protein interactions. • Characterized response to effectors like spermine (2-fold activation with 4 mM CaCl2). Supplied with quality specifications to support assay consistency and procurement efficiency.

Molecular Formula C46H68NO8P
Molecular Weight 794 g/mol
CAS No. 103625-33-8
Cat. No. B012028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePphpc
CAS103625-33-8
Synonyms1-palmitoyl-2-(pyren-1-yl)hexanoyl-3-phosphatidylcholine
1-palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine
PPHPC
Molecular FormulaC46H68NO8P
Molecular Weight794 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1
InChIKeyYUSSRHTYLXAJFX-VQJSHJPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPHPC: Pyrene-Labeled Phospholipid for Membrane Studies


PPHPC (1-palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine, CAS 103625-33-8) is a synthetic, pyrene-labeled phosphatidylcholine analog [1]. It is a zwitterionic phospholipid designed as a fluorescent probe, where the pyrene moiety at the sn-2 position enables sensitive real-time monitoring of lipid dynamics and enzymatic activity, particularly phospholipase A2 (PLA2), through changes in excimer/monomer fluorescence ratios [1][2]. This specific structural labeling differentiates it from unlabeled native phospholipids and other commercial fluorophores, providing a quantifiable tool for biophysical and biochemical assays [3].

Why PPHPC Substitution Compromises Quantitative Assays


Substituting PPHPC with other fluorescent phospholipid probes or unlabeled phosphatidylcholines is not a 1:1 exchange due to its specific headgroup and acyl chain composition, which uniquely dictate its biophysical behavior and enzymatic processing. PPHPC is a zwitterionic phosphatidylcholine with a pyrene-labeled C6 (hexanoyl) chain at the sn-2 position. In contrast, closely related analogs, such as PPHPG, possess an anionic phosphatidylglycerol headgroup [1]. This fundamental charge difference leads to distinct interactions with cations, peptides, and proteins. For instance, in identical PLA2 assays, PPHPC exhibits substrate inhibition while PPHPG is activated, a functional reversal that can invalidate an experiment if the wrong lipid is used [1]. Furthermore, compared to probes with longer pyrene linkers like the C10 (decanoyl) chain in PPDPC, PPHPC's shorter C6 linker results in a different excimer-to-monomer fluorescence ratio (Ie/Im), a key parameter for quantifying membrane packing and lateral pressure [2]. Using a non-fluorescent phosphatidylcholine like POPC or a probe with a different linker length fundamentally alters the assay's quantitative readout, making PPHPC irreplaceable for specific, reproducible measurements [3].

PPHPC vs. Closest Analogs: Quantitative Comparison


Headgroup-Dependent PLA2 Modulation by Amyloid-β

PPHPC (phosphatidylcholine) and PPHPG (phosphatidylglycerol) exhibit opposite responses to amyloid-β peptide (Aβ 1-42) in a secretory PLA2 assay. Under identical conditions with limiting Ca2+ (50 nM), Aβ 1-42 inhibits PPHPC hydrolysis by 50%, while it activates PPHPG hydrolysis 2.3-fold [1]. The inhibitory effect on PPHPC can be reversed and turned into a 1.8-fold activation by adding 10 mol% of the anionic lipid POPG to the PPHPC vesicles [1].

Phospholipase A2 Amyloid-beta Alzheimer's disease Enzymology

Lipid Packing Analysis by Pyrene Ie/Im Ratio

The ratio of pyrene excimer to monomer fluorescence emission intensity (Ie/Im) is a direct measure of lipid packing and lateral diffusion. For PPHPC liposomes, the measured Ie/Im is 12.30, which differs from other headgroup variants bearing the same sn-2 pyrene-hexanoyl chain [1]. This value is, for instance, ~19% higher than the serine analog PPHPS (Ie/Im = 6.95) and ~77% higher than the glycerol analog PPHPG (Ie/Im = 10.15) [1].

Membrane Biophysics Lipid Packing Fluorescence Spectroscopy Lateral Pressure

Cation-Sensitive PLA2 Hydrolysis

The hydrolysis of PPHPC by PLA2 is modulated by calcium and polyamines in a manner distinct from its glycerol analog. In the absence of exogenous Ca2+, polyamines (spermine) inhibit PPHPC hydrolysis. The addition of 4 mM CaCl2 reverses this inhibition and results in a 2-fold activation of PPHPC hydrolysis at 10 µM spermine [1]. This contrasts with PPHPG, where polyamines cause a 4-fold activation even in the absence of CaCl2, and the addition of 4 mM CaCl2 leads to inhibition [1].

Cation-Lipid Interaction Phospholipase A2 Polyamines Enzyme Kinetics

Linker Length and Pyrene Fluorescence Properties

The length of the linker between the glycerol backbone and the pyrene fluorophore directly impacts fluorescence properties. PPHPC, with a hexanoyl (C6) linker, exhibits different excimer and monomer fluorescence behavior compared to the decanoyl (C10) analog PPDPC. While specific Ie/Im values for PPDPC in liposomes are not directly compared in the source, the excimer fluorescence intensity (Ie) for pyrene lipids is known to exceed monomer intensity (Im) by several-fold, and this ratio is highly sensitive to the molecular structure and packing [1].

Fluorescent Probes Lipid Monolayers Langmuir-Blodgett Excimer Formation

PPHPC: Key Application Scenarios


Quantifying Membrane Lateral Pressure and Lipid Packing

PPHPC is optimally used as a calibrated biophysical probe to measure membrane lateral pressure. Its well-characterized Ie/Im ratio of 12.30 in liposomes allows researchers to quantitatively monitor changes in lipid packing induced by membrane-active peptides, drugs, or changes in lipid composition [1]. This is directly supported by its use in calculating an equilibrium lateral pressure of ~12 mN/m in liposomes [1].

Charge-Specific Protein-Lipid Interactions

PPHPC's zwitterionic headgroup makes it an essential control or main substrate for studying interactions with cationic peptides or proteins. For instance, the amyloid-β peptide (Aβ 1-42) causes a 50% inhibition of PLA2-mediated PPHPC hydrolysis, a response opposite to that seen with anionic phospholipids [2]. This differential behavior makes PPHPC critical for dissecting the role of lipid charge in membrane-protein interactions [2].

Monitoring PLA2 Activity with Cationic Modulators

PPHPC serves as a specific substrate for PLA2 assays where the effects of divalent cations or polyamines are being investigated. Its unique response—a 2-fold activation by spermine in the presence of 4 mM CaCl2—provides a defined system for studying the complex interplay between cations, lipid substrate, and enzyme activity [3]. This is particularly relevant for studying sPLA2 isoforms in physiological contexts where calcium and polyamine levels fluctuate.

Continuous Fluorimetric PLA2 Assays

PPHPC is a foundational substrate for developing continuous, vesicle-based fluorimetric assays for phospholipase A2. Its design, where PLA2 cleavage separates pyrene moieties to yield monomeric fluorescence, enables real-time kinetic monitoring of enzyme activity [4]. This principle is directly applicable to inhibitor screening and detailed enzymology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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